N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
Description
“N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-9-10-14(11-15(12)20)22(18(23)13-5-4-6-13)19-21-16-7-2-3-8-17(16)24-19/h2-3,7-11,13H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYLCMDQIENTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluoro-Methylphenyl Group: The 3-fluoro-4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluoro-methylphenyl halide.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety through an amide coupling reaction using cyclobutanecarboxylic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, “this compound” could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-phenylcyclobutanecarboxamide
- N-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)cyclobutanecarboxamide
- N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide
Uniqueness
“N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” is unique due to the presence of the 3-fluoro-4-methylphenyl group, which may impart distinct chemical and biological properties. This structural feature could influence its reactivity, binding affinity, and overall activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
